molecular formula C5H9Cl2N3 B3383811 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride CAS No. 497851-80-6

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B3383811
CAS No.: 497851-80-6
M. Wt: 182.05 g/mol
InChI Key: CYYVJRCYLYNVEK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 4-ethyl-4H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of 4-ethyl-4H-1,2,4-triazole derivatives with a methyl group.

Scientific Research Applications

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 2-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
  • 4-ethyl-4H-1,2,4-triazole

Uniqueness

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of both the chloromethyl and ethyl groups on the triazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(chloromethyl)-4-ethyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-2-9-4-7-8-5(9)3-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYVJRCYLYNVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-ethyl-3-hydroxymethyl-4H-1,2,4-triazole (4.6 g), thionyl chloride (36 ml) was slowly added at 0° C. The mixture was heated to reflux for 1 hour, and concentrated under reduced pressure. To the residue was added ethyl acetate and ethanol, and the precipitated crystals were collected by filtration. The crystals were washed with ethyl acetate, to give 3-chloromethyl-4-ethyl-4H-1,2,4-triazole hydrochloride (4.22 g) as orange crystals.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 2
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 3
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 4
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3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride

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